Rocaglamide AL is a member of the rocaglamide family, which are naturally occurring compounds known for their significant biological activities, particularly in the realm of anticancer research. These compounds are derived from plants in the family Rutaceae, specifically from species like Aglaia and Derris. Rocaglamide AL has garnered attention due to its ability to inhibit protein synthesis and its potential therapeutic applications in cancer treatment.
Rocaglamide AL is primarily extracted from the leaves and stems of certain tropical plants, particularly those belonging to the Aglaia genus. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the active compound.
Rocaglamide AL is classified as a flavagline, a type of natural product characterized by a unique polycyclic structure. This classification is significant due to its implications in both pharmacological activity and synthetic chemistry.
The synthesis of Rocaglamide AL can be achieved through various methods, including total synthesis and semisynthesis. Notably, the total synthesis involves constructing the entire molecular framework from simpler organic compounds.
Rocaglamide AL features a complex molecular structure characterized by multiple fused rings and a distinctive functional group arrangement that contributes to its biological properties.
Rocaglamide AL undergoes several chemical reactions that are crucial for its synthesis and modification:
The synthetic pathways often involve multiple steps, including protection-deprotection strategies, stereochemistry considerations, and purification processes that ensure high yields of the desired compound.
Rocaglamide AL exerts its biological effects primarily through inhibition of protein synthesis. It binds to the ribosomal RNA within the ribosome, disrupting normal translation processes.
Research indicates that Rocaglamide AL can inhibit eukaryotic translation initiation factors, leading to reduced protein production in cancer cells. This mechanism has been linked to its potential as an anticancer agent, particularly against lymphomas .
Rocaglamide AL has several promising applications in scientific research:
Rocaglamide AL (4′-demethoxy-3′,4′-methylenedioxyrocaglaol) is a cyclopenta[b]benzofuran derivative exclusively isolated from plants within the genus Aglaia (Meliaceae). This compound was first characterized from Aglaia perviridis collected in Vietnam, where it co-occurs with structurally related rocaglaol analogues in stem bark and roots [4] [7]. Subsequent phytochemical studies identified Rocaglamide AL in additional species, including:
Isolation typically employs bioassay-guided fractionation using methanol extraction followed by liquid-liquid partitioning (e.g., hexane/MeOH; H₂O/EtOAc; H₂O/n-BuOH). Final purification is achieved via chromatographic techniques, with Rocaglamide AL distinguished by key spectral features:
Plant Species | Plant Part | Geographic Source | Co-occurring Major Analogues | Reference |
---|---|---|---|---|
A. perviridis | Stem bark | Vietnam | 8b-O-methyl-4′-demethoxy-3′,4′-methylenedioxy methyl rocaglate | [4] [7] |
A. odorata var. microphyllina | Twigs | Southern China | 8b-methoxy-desmethylrocaglamide | [4] |
A. duperreana | Flowers | Vietnam | C-1-O-acetyl-3′-hydroxy-rocaglamide | [7] |
A. elliptifolia | Leaves, bark | Taiwan, Philippines | Rocaglamide, desmethylrocaglamide | [1] |
Rocaglamide AL arises through a conserved biosynthetic route involving photochemical [3+2] cycloaddition between a flavonoid and a cinnamic acid amide precursor. This pathway, elucidated via isotopic labeling and intermediate trapping experiments, proceeds in three stages:
Oxidative Coupling: Enzymatic oxidation of the flavone generates an o-quinone methide intermediate, which undergoes stereoselective Diels-Alder cycloaddition with the cinnamoyl moiety. This forms the characteristic cyclopenta[bc]benzopyran core (thapsakins) [1] [6].
Skeletal Rearrangement: Acid-catalyzed ring contraction converts the benzopyran intermediate to the cyclopenta[b]benzofuran scaffold (rocaglate type). For Rocaglamide AL specifically:
Rocagloic acid is a direct biosynthetic precursor to nitrogen-containing rocaglamides like aglafoline, whereas Rocaglamide AL (lacking nitrogen) originates from rocaglaol-type intermediates through decarboxylation [6].
Biosynthetic Stage | Key Intermediate | Structural Modification | Enzymatic/Chemical Process |
---|---|---|---|
Flavonoid activation | Luteolin/apigenin | o-Quinone methide formation | Polyphenol oxidase-mediated oxidation |
Cycloaddition | Cyclopenta[bc]benzopyran | Formation of benzopyran core | Diels-Alder reaction |
Ring contraction | Rocagloic acid derivative | Decarboxylation and furan formation | Acid-catalyzed rearrangement |
Functionalization | 3′,4′-dihydroxyrocaglaol | Methylenedioxy bridge installation | O-methyltransferase + peroxidase |
Methylation | 8b-hydroxy intermediate | C8b methoxylation | S-Adenosyl methionine-dependent transfer |
Rocaglamide AL serves as a potent chemical defense agent in Aglaia species against herbivores and pathogens. Its efficacy stems from dual mechanisms:
C8b methoxylation reduces potency compared to 8b-OH analogues (e.g., rocaglaol), suggesting free C8b-OH is critical for maximal insect toxicity [4] [7].
Antifungal Action: Rocaglamide AL disrupts fungal protein synthesis by targeting conserved DEAD-box RNA helicases (e.g., eIF4A). Field observations reveal that Aglaia plants accumulating Rocaglamide AL resist infection by phytopathogens like Pyricularia grisea (rice blast fungus) [6]. Remarkably, the parasitic fungus Ophiocordyceps sp. BRM1 evades this defense via a mutated eIF4A with a single amino acid substitution (Tyr→His) in the Rocaglamide AL binding pocket, demonstrating co-evolutionary adaptation [2].
Ecological Trade-offs: High concentrations of Rocaglamide AL (>1% dry weight in bark) correlate with reduced herbivory in natural populations. However, biosynthesis incurs metabolic costs, diverting nitrogen and carbon from growth—a trade-off leading to suboptimal development in heavily defended plants under low-stress conditions [6] [8].
Table 3: Insecticidal Efficacy of Rocaglamide AL Against Lepidopteran Pests
Bioassay Model | Concentration (ppm) | Mortality Rate (%) | Comparative Bioactivity |
---|---|---|---|
Spodoptera littoralis (neonate larvae) | 1.0 | 78–85 | 1.5-fold higher than rocaglamide |
Spodoptera littoralis (neonate larvae) | 10.0 | 100 | Equivalent to azadirachtin at 10 ppm |
Helicoverpa zea (3rd instar) | 5.0 | 64 | 2.2-fold higher than 8b-O-methylrocaglaol |
Conclusions:Rocaglamide AL exemplifies the evolutionary optimization of plant chemical defenses. Its restricted taxonomic distribution within Aglaia, complex biosynthetic pathway, and potent bioactivity underscore the ecological significance of specialized metabolites in tropical plant survival. The compound’s mechanism—exploiting conserved eukaryotic translation machinery—also highlights its potential as a scaffold for developing novel agrochemicals or pharmacophores targeting protein synthesis [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0